Cas no 1072945-65-3 (3-(Butylsulfonamido)phenylboronic Acid)

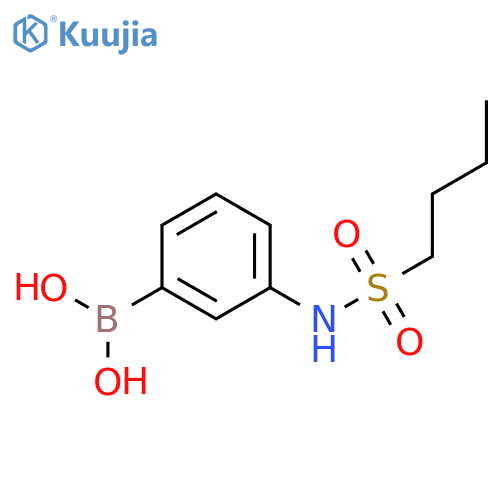

1072945-65-3 structure

商品名:3-(Butylsulfonamido)phenylboronic Acid

CAS番号:1072945-65-3

MF:C10H16BNO4S

メガワット:257.11434

MDL:MFCD10699611

CID:829040

3-(Butylsulfonamido)phenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (3-(Butylsulfonamido)phenyl)boronic acid

- 3-(Butylsulfonamido)phenylboronic acid

- 3-(Butylsulfonamido)phenylboronic Acid

-

- MDL: MFCD10699611

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.49 g/l)(25ºC)、

3-(Butylsulfonamido)phenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B693923-250mg |

3-(Butylsulfonamido)phenylboronic Acid |

1072945-65-3 | 250mg |

$ 155.00 | 2023-04-18 | ||

| A2B Chem LLC | AD68755-1g |

3-(Butylsulfonamido)phenylboronic acid |

1072945-65-3 | 98% | 1g |

$142.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249398-5g |

3-(Butylsulfonamido)phenylboronic acid |

1072945-65-3 | 98% | 5g |

¥6904.00 | 2024-08-09 | |

| TRC | B693923-100mg |

3-(Butylsulfonamido)phenylboronic Acid |

1072945-65-3 | 100mg |

$ 81.00 | 2023-04-18 | ||

| TRC | B693923-1g |

3-(Butylsulfonamido)phenylboronic Acid |

1072945-65-3 | 1g |

$ 333.00 | 2023-04-18 | ||

| abcr | AB270983-5 g |

3-(Butylsulfonamido)phenylboronic acid; 98% |

1072945-65-3 | 5g |

€858.00 | 2023-06-22 | ||

| Ambeed | A136830-5g |

(3-(Butylsulfonamido)phenyl)boronic acid |

1072945-65-3 | 98% | 5g |

$275.0 | 2024-04-26 | |

| A2B Chem LLC | AD68755-5g |

3-(Butylsulfonamido)phenylboronic acid |

1072945-65-3 | 98% | 5g |

$532.00 | 2024-04-20 | |

| 1PlusChem | 1P007X5F-5g |

3-(Butylsulfonamido)phenylboronic acid |

1072945-65-3 | 98% | 5g |

$699.00 | 2025-02-22 | |

| 1PlusChem | 1P007X5F-1g |

3-(Butylsulfonamido)phenylboronic acid |

1072945-65-3 | 98% | 1g |

$185.00 | 2025-02-22 |

3-(Butylsulfonamido)phenylboronic Acid 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

1072945-65-3 (3-(Butylsulfonamido)phenylboronic Acid) 関連製品

- 710348-41-7(3-(Ethylsulfonamido)phenylboronic acid)

- 1072945-64-2(3-(Propylsulfonamido)phenylboronic acid)

- 1072945-62-0(4-(Ethylsulfonamido)phenylboronic Acid)

- 1072945-67-5(3-(Cyclopropanesulfonamido)phenylboronic acid)

- 1072945-68-6(4-(Cyclopropanesulfonamido)phenylboronic acid)

- 1072945-66-4(4-(Butylsulfonamido)phenylboronic Acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072945-65-3)3-(Butylsulfonamido)phenylboronic Acid

清らかである:99%

はかる:5g

価格 ($):248.0